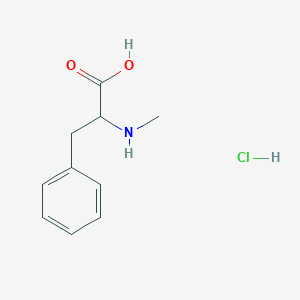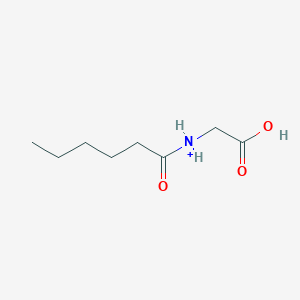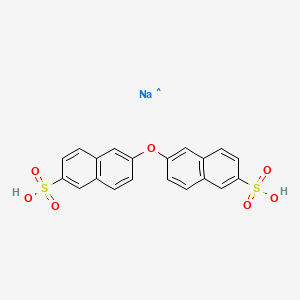
N-Methyl-DL-phenylalanine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-DL-phenylalanine hydrochloride: is a derivative of the amino acid phenylalanine It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino acid, and it exists as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-DL-phenylalanine hydrochloride typically involves the methylation of DL-phenylalanine. One common method is the reaction of DL-phenylalanine with formaldehyde and hydrogen chloride, which results in the formation of the N-methylated product. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of N-Methyl-DL-phenylalanine hydrochloride may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-DL-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The methyl group on the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-Methyl-DL-phenylalanine N-oxide.
Reduction: N-Methyl-DL-phenylalanine amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-Methyl-DL-phenylalanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in protein synthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-DL-phenylalanine hydrochloride involves its interaction with biological molecules. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds:
β-Methyl-DL-phenylalanine hydrochloride: Another derivative of phenylalanine with a methyl group on the beta carbon.
N-Methyl-L-phenylalanine: The L-isomer of the compound, which may have different biological activity.
DL-Phenylalanine: The non-methylated form of the compound.
Uniqueness: N-Methyl-DL-phenylalanine hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, alter its interaction with enzymes and receptors, and potentially improve its therapeutic properties compared to non-methylated analogs.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H |
Clave InChI |
DFQSBSADGQZNFW-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/no-structure.png)



![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)


![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
